Methyl 3-cyanopyridine-1(2H)-carboxylate
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Overview
Description
Methyl 3-cyanopyridine-1(2H)-carboxylate is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a cyano group at the 3-position and a carboxylate ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyanopyridine-1(2H)-carboxylate typically involves the reaction of 3-cyanopyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyanopyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-carboxypyridine-1(2H)-carboxylate.
Reduction: 3-aminopyridine-1(2H)-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyanopyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research has shown its potential as an intermediate in the synthesis of pharmaceuticals with anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-cyanopyridine-1(2H)-carboxylate is primarily based on its ability to interact with various molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in cellular processes .
Comparison with Similar Compounds
3-Cyanopyridine: Lacks the ester group, making it less versatile in chemical reactions.
Methyl 2-cyanopyridine-1(2H)-carboxylate: Similar structure but with the cyano group at the 2-position, leading to different reactivity and applications.
Methyl 4-cyanopyridine-1(2H)-carboxylate: Similar structure but with the cyano group at the 4-position, affecting its chemical behavior.
Uniqueness: Methyl 3-cyanopyridine-1(2H)-carboxylate is unique due to the specific positioning of the cyano and ester groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
CAS No. |
62218-43-3 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl 3-cyano-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-12-8(11)10-4-2-3-7(5-9)6-10/h2-4H,6H2,1H3 |
InChI Key |
FPBJZINKBAWDBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC(=CC=C1)C#N |
Origin of Product |
United States |
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